molecular formula C8H8NNaO3 B6272753 sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate CAS No. 2694728-33-9

sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate

Cat. No.: B6272753
CAS No.: 2694728-33-9
M. Wt: 189.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a sodium ion, a hydroxy group, and a methyl-substituted pyridine ring. It is commonly used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 4-methylpyridine-2-carboxylic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by neutralization with sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

    Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products Formed:

    Oxidation: Formation of 2-oxo-2-(4-methylpyridin-2-yl)acetate.

    Reduction: Formation of 2-hydroxy-2-(4-methylpiperidin-2-yl)acetate.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used as a ligand in coordination chemistry studies. It can form complexes with metal ions, which are studied for their potential biological activities .

Medicine: Its derivatives are investigated for their pharmacological properties, including antimicrobial and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate
  • 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
  • 2-hydroxy-4-methylpyridine

Comparison: Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate is unique due to the specific position of the methyl group on the pyridine ring. This structural feature influences its reactivity and interaction with biological targets. Compared to its isomer, sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate, the 4-methyl derivative exhibits different chemical and biological properties, making it suitable for distinct applications .

Properties

CAS No.

2694728-33-9

Molecular Formula

C8H8NNaO3

Molecular Weight

189.1

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.